molecular formula C10H12ClNO4S2 B2987327 3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride CAS No. 920449-65-6

3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B2987327
CAS No.: 920449-65-6
M. Wt: 309.78
InChI Key: NZUPUGDVCOVWMM-UHFFFAOYSA-N
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Description

3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is a chemical compound characterized by the presence of a pyrrolidine ring attached to a benzene ring through sulfonyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of pyrrolidine with benzene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride derivative. The reaction is typically conducted at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include sulfonamides.

Scientific Research Applications

3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A versatile scaffold used in the synthesis of bioactive molecules.

    Pyrrolidine-2-one: Another pyrrolidine derivative with applications in medicinal chemistry.

    Pyrrolizines: Compounds with a similar pyrrolidine ring structure, used in drug discovery.

Uniqueness

3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is unique due to the presence of both a pyrrolidine ring and a benzene ring connected through sulfonyl groups. This unique structure imparts specific reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-pyrrolidin-1-ylsulfonylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S2/c11-17(13,14)9-4-3-5-10(8-9)18(15,16)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUPUGDVCOVWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920449-65-6
Record name 3-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
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